L-Methionyl-L-alanyl-L-alanyl-L-lysine
Description
Structure
2D Structure
Properties
CAS No. |
798540-39-3 |
|---|---|
Molecular Formula |
C17H33N5O5S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O5S/c1-10(21-16(25)12(19)7-9-28-3)14(23)20-11(2)15(24)22-13(17(26)27)6-4-5-8-18/h10-13H,4-9,18-19H2,1-3H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
ZVYPMFAVICUWHT-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Enzymatic Synthesis and Biotransformation Pathways of L Methionyl L Alanyl L Alanyl L Lysine
N-terminal Acetyltransferases and Oligopeptide Substrate Specificity
N-terminal acetylation is a widespread protein modification in eukaryotes, affecting 80-90% of human proteins. researchgate.net This process, catalyzed by N-terminal acetyltransferases (NATs), involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid. nih.govresearchgate.net This modification is generally considered irreversible and can alter a protein's charge, hydrophobicity, and structure, thereby influencing its stability, folding, and interactions. researchgate.netnih.govresearchgate.netnih.gov The tetrapeptide L-Methionyl-L-alanyl-L-alanyl-L-lysine, with its N-terminal methionine, is a potential substrate for specific NATs.
The specificity of which proteins get acetylated is largely determined by the N-terminal amino acid sequence. nih.gov Several NATs have been identified, each with distinct substrate preferences. researchgate.net The NatE complex, which includes the catalytic subunit NAA50, is particularly relevant for peptides with a retained N-terminal methionine. nih.govresearchgate.netnih.gov
Human NAA50 has been shown to acetylate a broad range of N-terminal methionine peptides. nih.govresearchgate.net Its substrate specificity is primarily dictated by the first two amino acids of the peptide chain. Structural and biochemical studies have demonstrated that NAA50 can acetylate peptides with the sequence Met-X, where X can be nearly any amino acid except proline. nih.govresearchgate.net The enzyme displays a preference for hydrophobic or amphipathic residues at the second position (P2). mdpi.com
Research on tetrapeptide libraries has confirmed that NAA50 efficiently acetylates peptides with N-terminal Met-Ala and Met-Lys motifs. nih.govnih.govd-nb.info In one study, a tetrapeptide with the sequence Met-Met-Ala-Ala (MMAA) was identified as a superior substrate for NAA50. nih.gov The enzyme's S2 pocket, which accommodates the second amino acid residue, is mostly hydrophobic, explaining the favorable interaction with residues like Alanine (B10760859) and the flexible, linear side chain of Methionine. nih.gov Given that this compound begins with the Met-Ala sequence, it represents a canonical substrate for acetylation by NAA50/NatE.
Table 1: Substrate Specificity of Human N-terminal Acetyltransferase NAA50 (NatE)
| N-terminal Sequence Motif | Acetylation by NAA50 | Supporting Evidence |
|---|---|---|
| Met-Ala- | Yes | Biochemical assays show activity for MXAA peptides. nih.govnih.govd-nb.info |
| Met-Lys- | Yes | Identified as a substrate in N-terminal acetylome analysis. nih.govd-nb.info |
| Met-Met- | Yes (High Activity) | Found to be the best substrate in tetrapeptide library screening. nih.gov |
| Met-Phe- | Yes | Confirmed substrate. d-nb.info |
| Met-Leu- | Yes | Confirmed substrate. d-nb.info |
| Met-Val- | Yes | Confirmed substrate. nih.gov |
| Met-Pro- | No | Proline in the second position is not a substrate for NAA50. nih.gov |
This table is based on findings from multiple studies and provides a summary of NAA50's known substrate preferences for N-terminal methionine peptides.
The catalytic mechanism of NATs generally follows an ordered Bi-Bi reaction. nih.gov This process begins with the binding of acetyl-CoA to the enzyme, which then promotes the binding of the substrate peptide's N-terminus. nih.gov The acetyl group is subsequently transferred directly from the cofactor to the α-amino group of the N-terminal methionine. nih.gov
Degradative Pathways and Peptidases Interacting with this compound
The stability of a peptide in a biological system is determined by its amino acid sequence and its susceptibility to various degradation pathways. sigmaaldrich.com For this compound, several degradation routes are possible.
Chemical degradation can occur through the oxidation of the methionine residue. The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone, which can alter the peptide's biological activity. sigmaaldrich.com
Enzymatic degradation is mediated by peptidases, which cleave peptide bonds. The specific peptidases that would act on this tetrapeptide would depend on their sequence and positional specificity. General exopeptidases could cleave the N-terminal methionine (aminopeptidases) or the C-terminal lysine (B10760008) (carboxypeptidases). Endopeptidases could cleave the internal Ala-Ala or Ala-Lys bonds.
Furthermore, the N-terminal status of the peptide plays a crucial role in its stability. As discussed in section 2.1, the N-terminal methionine can be acetylated. This modification can, in turn, create a specific degradation signal known as an AcN-degron. nih.gov In yeast, the Doa10 ubiquitin ligase has been shown to recognize N-terminally acetylated residues, including methionine and alanine, targeting the protein for degradation via the ubiquitin-proteasome system. nih.gov Therefore, the enzymatic acetylation of this compound by NAA50 could paradoxically mark it for subsequent enzymatic degradation, highlighting a key regulatory role for N-terminal modification. nih.gov
Advanced Synthetic Methodologies for L Methionyl L Alanyl L Alanyl L Lysine Research
Solid-Phase Peptide Synthesis Optimization for Tetrapeptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, prized for its efficiency and amenability to automation. nih.gov In SPPS, the peptide chain, starting from the C-terminus, is covalently anchored to an insoluble polymer resin. nih.gov The synthesis of L-Methionyl-L-alanyl-L-alanyl-L-lysine would begin by attaching the C-terminal amino acid, lysine (B10760008), to the resin. The synthesis then proceeds through iterative cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid until the full tetrapeptide sequence is assembled. gyrosproteintechnologies.com
Optimization is critical, as even small inefficiencies in each step can lead to a significant decrease in the final yield and purity of the target peptide. gyrosproteintechnologies.com For a tetrapeptide, key optimization parameters include the choice of resin support, protecting groups for the amino acid side chains, and the coupling reagents used for peptide bond formation. nih.gov For instance, Wang resin is a common choice for peptides with a C-terminal carboxylic acid. nih.gov The most prevalent SPPS chemistry, Fmoc/tBu, uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. nih.govbachem.com
Recent advancements focus on improving efficiency and sustainability. This includes the use of automated synthesizers with features like deprotection monitoring to prevent incomplete reactions and the screening of various reagent combinations in parallel to quickly identify optimal conditions. gyrosproteintechnologies.com Furthermore, there is a growing emphasis on replacing traditional, hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally friendly binary solvent systems, such as those containing dimethyl sulfoxide (B87167) (DMSO), without compromising resin swelling and reaction efficiency. unifi.itnih.gov
Table 1: Key Parameters for SPPS Optimization of Tetrapeptides
| Parameter | Options & Considerations | Purpose |
| Resin Support | Wang Resin, 2-Chlorotrityl chloride (2-CTC) Resin | Anchors the initial amino acid; choice affects cleavage conditions and final C-terminus. |
| Protecting Groups | Fmoc (Nα-amino), Boc (Lysine side-chain), tBu (acidic side-chains) | Prevents unwanted side reactions during coupling steps. nih.govlibretexts.org |
| Coupling Reagents | HBTU/HOBt, HATU, DIC/Oxyma | Activates the carboxylic acid of the incoming amino acid to facilitate efficient peptide bond formation. |
| Solvents | DMF (traditional), NMP, DMSO-based mixtures (green alternatives) | Solubilizes reactants and swells the resin to ensure reaction accessibility. unifi.it |
| Deprotection | 20% Piperidine in DMF (for Fmoc) | Removes the temporary Nα-protecting group to allow for the next coupling cycle. nih.gov |
| Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Releases the completed peptide from the resin and removes side-chain protecting groups. unifi.it |
Solution-Phase Peptide Synthesis Techniques for Oligopeptide Formation
Solution-Phase Peptide Synthesis (SPPS), also known as classical peptide synthesis, predates solid-phase methods and remains a valuable technique, particularly for large-scale production or for sequences that are difficult to assemble on a solid support. bachem.comlibretexts.org In this approach, protected amino acids and peptide fragments are coupled sequentially in a suitable solvent. acs.org A key advantage is that intermediate peptide fragments can be isolated and purified after each step, which can lead to a highly pure final product. nih.govbachem.com
The synthesis of this compound in solution requires a strategic selection of protecting groups for the N-terminus, C-terminus, and the lysine side-chain to prevent random polymerization. libretexts.org For example, the Boc group might be used for Nα-protection, while a benzyl (B1604629) ester could protect the C-terminal carboxyl group. libretexts.org A significant strategy in solution-phase synthesis is fragment condensation, where shorter, protected peptide fragments are synthesized and purified first, and then coupled together. nih.gov For this tetrapeptide, one could synthesize the dipeptides Boc-L-Met-L-Ala-OH and H-L-Ala-L-Lys(Boc)-OBzl, purify them, and then couple them to form the full, protected tetrapeptide.
Innovations in solution-phase synthesis aim to simplify the purification process. The Group-Assisted Purification (GAP) method, for instance, avoids traditional chromatography by using a 'GAP auxiliary' group that allows for simple extraction and washing to purify the product. nih.gov Another approach involves using specific solvent systems, like THF-water, where the peptide acid product can be easily precipitated and isolated after the reaction is complete. acs.org
Table 2: Comparison of Protecting Group Strategies in Solution-Phase Synthesis
| Strategy | Nα-Protection | Side-Chain Protection | C-Terminal Protection | Deprotection Conditions |
| Boc/Bzl | Boc (t-butoxycarbonyl) | Bzl (Benzyl)-based groups | Bzl (Benzyl) ester | Nα-Boc: Mild acid (TFA). Side-chain/C-term: Catalytic hydrogenolysis. libretexts.org |
| Z/tBu | Z (Benzyloxycarbonyl) | tBu (tert-Butyl)-based groups | tBu (tert-Butyl) ester | Nα-Z: Catalytic hydrogenolysis. Side-chain/C-term: Strong acid (TFA). bachem.com |
| Fmoc/tBu | Fmoc (Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl)-based groups | tBu (tert-Butyl) ester | Nα-Fmoc: Mild base (Piperidine). Side-chain/C-term: Strong acid (TFA). bachem.com |
Chemoenzymatic Approaches for Stereoselective Tetrapeptide Production
Chemoenzymatic Peptide Synthesis (CEPS) merges the flexibility of chemical synthesis with the high selectivity of enzymes. mdpi.com This approach uses enzymes, such as hydrolases or engineered ligases, to catalyze the formation of peptide bonds under mild, aqueous conditions. bachem.comnih.gov A primary advantage of CEPS is its exceptional stereoselectivity, virtually eliminating the risk of racemization—the conversion of an L-amino acid to a D-amino acid—which can be a side reaction in purely chemical methods. nih.gov
For the production of this compound, a chemoenzymatic strategy could involve the enzymatic coupling of peptide fragments. For example, a chemically synthesized dipeptide ester (e.g., H-L-Met-L-Ala-OEt) could be used as a substrate for an enzyme like papain or thermolysin, which would catalyze its condensation with another dipeptide or amino acid. rsc.org Recent progress has expanded the toolbox of available enzymes, including specialized peptide ligases like peptiligase, which can efficiently join peptide fragments produced via SPPS. bachem.com This hybrid approach leverages the speed of SPPS for fragment generation and the precision of enzymes for the final ligation. nih.gov
Despite its advantages, CEPS faces challenges, including the need to optimize reaction conditions (e.g., pH, temperature, solvent) for each specific enzymatic step and the potential for reverse hydrolysis (peptide bond cleavage) in aqueous media. nih.govresearchgate.net Research is ongoing to overcome these limitations through protein engineering to develop more robust enzymes and the use of novel reaction media, such as ionic liquids or frozen aqueous systems, to favor the synthesis reaction. nih.gov
Table 3: Comparison of Chemical vs. Chemoenzymatic Peptide Synthesis
| Feature | Chemical Synthesis (SPPS/Solution) | Chemoenzymatic Synthesis (CEPS) |
| Stereoselectivity | Risk of racemization, especially with certain coupling reagents or during long reaction times. | High stereoselectivity, preserving the chiral integrity of L-amino acids. nih.gov |
| Reaction Conditions | Often requires harsh reagents (strong acids/bases) and anhydrous organic solvents. nih.gov | Mild, typically aqueous environments at near-neutral pH. bachem.com |
| Protecting Groups | Extensive use of side-chain and terminal protecting groups is necessary. libretexts.org | Minimal or no side-chain protection may be required, depending on enzyme specificity. |
| Byproducts | Can generate significant chemical waste from reagents, solvents, and deprotection steps. | Cleaner process with fewer toxic byproducts; considered a "green chemistry" approach. nih.gov |
| Scope | Broad applicability to a vast range of natural and unnatural amino acids. | Substrate scope is limited by the specificity of the available enzymes. nih.govrsc.org |
Purification Strategies for Academic Research Grade this compound
Regardless of the synthetic method used, the crude peptide product is a mixture containing the desired sequence along with impurities such as deletion sequences, truncated peptides, and residual chemicals from the synthesis. Achieving the high purity required for academic research necessitates robust purification strategies. The most powerful and widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compolypeptide.com
In RP-HPLC, the separation is based on the hydrophobicity of the components in the crude mixture. bachem.com The stationary phase is typically a silica (B1680970) gel modified with hydrophobic alkyl chains (e.g., C8 or C18), while the mobile phase is a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as 0.1% Trifluoroacetic Acid (TFA). bachem.compolypeptide.com Initially, a high concentration of the aqueous phase is used to elute polar impurities. Then, the concentration of the organic solvent is gradually increased, causing more hydrophobic molecules, including the target peptide, to elute from the column at different times, allowing for their separation. bachem.com
For particularly complex mixtures or to achieve very high purity, a multi-step purification protocol may be employed. This often involves combining two different chromatographic methods that separate based on different principles. polypeptide.com For example, an initial "capture" step using Ion-Exchange Chromatography (IEC), which separates molecules based on charge, can be used to remove the bulk of impurities. polypeptide.comdupont.com This is followed by a "polishing" step using RP-HPLC to achieve the final desired purity. polypeptide.com After purification, the collected fractions containing the pure peptide are combined, and the solvent is removed through lyophilization (freeze-drying) to yield the final product as a stable, white powder. bachem.comcreative-peptides.com
Table 4: Common Chromatographic Techniques for Peptide Purification
| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Primary Use Case |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity polypeptide.com | C18-silica | Acetonitrile/Water + 0.1% TFA | The standard, high-resolution method for final purification ("polishing"). bachem.compolypeptide.com |
| Ion-Exchange Chromatography (IEC) | Net Charge | Anion (Q-resin) or Cation (S-resin) Exchangers | Aqueous buffer with an increasing salt gradient (e.g., NaCl) | Bulk impurity removal ("capture") or purification of highly charged peptides. polypeptide.comdupont.com |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Porous polymer beads (e.g., Sephadex) | Aqueous buffer | Desalting, buffer exchange, or separating peptides of significantly different sizes. |
Biological Roles and Mechanisms of Action of L Methionyl L Alanyl L Alanyl L Lysine
Investigation of L-Methionyl-L-alanyl-L-alanyl-L-lysine as a Substrate for Protein Post-Translational Modification Enzymes
The N-terminus of a protein or peptide is a critical site for modifications that can dictate its stability, function, and localization. The sequence of this compound (Met-Ala-Ala-Lys) makes it a potential substrate for several enzymes involved in post-translational modifications.
N-terminal acetylation (Nt-acetylation) is a widespread protein modification in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs). nih.gov The specificity of these enzymes is largely determined by the first few amino acids of a polypeptide chain. nih.gov There are several distinct NATs (NatA-NatF), each with a preference for certain N-terminal sequences. nih.govnih.gov
For a peptide beginning with methionine, such as this compound, the most relevant enzymes would be those that acetylate the initiator methionine before it is cleaved. NatC, NatE, and NatF are known to act on N-termini that start with methionine followed by a hydrophobic or amphipathic residue. capes.gov.br For example, NatC targets sequences like Met-Leu- and Met-Ile-, while NatE (also known as Naa50) and NatF have their own specificities for Met-starting sequences. capes.gov.brnih.gov Given that the second residue in the peptide is Alanine (B10760859), a small hydrophobic amino acid, it could potentially be a substrate for a NAT complex that recognizes Met-hydrophobic N-termini. However, the efficiency of this reaction might be influenced by the subsequent residues and the kinetic competition with other enzymes. nih.gov
Table 1: Specificity of Major N-terminal Acetyltransferases (NATs)
| Enzyme | Substrate Specificity (N-terminal sequence) | Acts on Initiator Methionine (iMet)? |
|---|---|---|
| NatA | Ala-, Ser-, Thr-, Gly-, Val-, Cys- (after iMet cleavage) | No |
| NatB | Met-Asp-, Met-Glu-, Met-Asn- | Yes |
| NatC | Met-Leu-, Met-Ile-, Met-Phe- | Yes |
| NatE | Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp-, Met-Lys- | Yes |
| NatF | Met-Lys-, Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp- | Yes |
This table summarizes the general specificities of major NATs based on established research. capes.gov.brnih.gov The recognition patterns can be complex and may have some overlap.
Beyond acetylation, the N-terminus of a peptide can undergo several other modifications. The fate of the this compound sequence is highly dependent on the action of Methionine Aminopeptidases (MetAPs).
Methionine Aminopeptidases (MetAPs): These enzymes catalyze the removal of the initiator methionine from nascent polypeptide chains. nih.govnih.gov The activity of MetAPs is critically dependent on the identity of the second amino acid (the P1' residue). Cleavage occurs efficiently if the P1' residue has a small side chain, such as Alanine, Glycine (B1666218), Serine, Cysteine, Proline, Threonine, or Valine. nih.govnih.gov Since the second residue in this compound is Alanine, it is a canonical substrate for MetAP. nih.gov Upon cleavage, a new N-terminus would be exposed: Alanyl-L-alanyl-L-lysine. This new N-terminus, starting with Alanine, would then become a primary substrate for the NatA acetyltransferase complex. nih.gov A kinetic competition often exists between MetAPs and certain NATs that act on methionine. nih.gov
N-Myristoyltransferase (NMT): This enzyme attaches a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminal glycine of target proteins. nih.govnih.gov NMT has an absolute specificity for N-terminal glycine. nih.gov Therefore, this compound is not a substrate for N-myristoylation.
Lysine (B10760008) Acetyltransferases (KATs): While not an N-terminal modifying enzyme in the traditional sense, the presence of a lysine residue makes the peptide a potential target for lysine acetyltransferases. These enzymes catalyze the acetylation of the ε-amino group of lysine side chains, a key post-translational modification involved in regulating protein function and interactions. nih.govnih.gov
Table 2: Substrate Specificity of Methionine Aminopeptidases (MetAPs)
| P1' Residue (Amino acid at position 2) | Cleavage Efficiency |
|---|---|
| Alanine, Glycine, Proline, Serine, Threonine, Valine | High |
| Aspartic Acid, Glutamic Acid, Leucine, Isoleucine, Lysine | Low / None |
This table indicates the likelihood of initiator methionine removal based on the identity of the adjacent amino acid. nih.govnih.gov
Exploration of this compound in Cellular Signaling Processes
Peptides and their constituent amino acids can act as crucial signaling molecules, regulating fundamental cellular activities like growth, metabolism, and proliferation.
The tetrapeptide contains both methionine and lysine, two essential amino acids known to be potent modulators of key metabolic signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway. nih.govnih.gov The mTOR pathway is a central regulator of cell growth, protein synthesis, and autophagy, responding to nutrient availability, including amino acids. nih.gov
Methionine and Lysine in mTOR Signaling: Both methionine and lysine have been shown to activate the mTOR signaling cascade. nih.govnih.gov This activation promotes protein synthesis by phosphorylating downstream targets like ribosomal protein S6 kinase. nih.gov Studies in various cell types have demonstrated that a balanced supply of lysine and methionine can enhance the phosphorylation of mTOR, indicating pathway activation. physiology.org Therefore, upon degradation, this compound could release these amino acids, which would then contribute to the intracellular pool that stimulates mTOR-dependent processes.
Beyond the effects of their individual amino acids, short oligopeptides, including tetrapeptides, can possess intrinsic biological activity. wikipedia.org Generated through the degradation of larger proteins by the proteasome, these intracellular peptides can act as signaling molecules that regulate cellular functions. nih.gov
Many tetrapeptides are pharmacologically active, often exhibiting high affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org For example, the tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg) is involved in immune system function, while other tetrapeptides can inhibit enzyme activity or modulate receptor signaling. wikipedia.org While the specific regulatory function of Met-Ala-Ala-Lys is not defined, it is conceivable that it, or similar peptides generated endogenously, could participate in cellular regulation by mimicking binding motifs or allosterically modulating protein function. nih.gov Recent research has also explored tetrapeptides as carriers for therapeutic agents, highlighting their potential for interaction with and transport across cellular membranes. acs.orgresearchgate.net
Interactions with Intracellular Protein Networks
The interaction of this compound with the broader network of intracellular proteins can be predicted based on its sequence. The primary interaction points are its N-terminus and the side chain of its lysine residue.
As discussed, the Met-Ala- N-terminus is a recognition site for Methionine Aminopeptidases and potentially certain N-terminal acetyltransferases. capes.gov.brnih.gov These enzymes represent the first line of interaction, processing the peptide and determining its subsequent fate.
The lysine residue provides a crucial hub for interaction. Lysine is one of the most frequently modified amino acids, and its modification status is central to many protein-protein interactions. mdpi.com The ε-amino group of the lysine in the tetrapeptide could be a target for enzymes that add or remove post-translational modifications, such as acetylation or ubiquitination. Acetylation of the lysine residue, for instance, would create a binding site for proteins containing a bromodomain, a structural motif that specifically recognizes acetyl-lysine. This could recruit the peptide to specific protein complexes or cellular locations, thereby influencing local signaling events.
Role as a Protein-Protein Interaction Modulator
Protein-protein interactions (PPIs) are fundamental to nearly all biological processes. nih.gov Short peptides can modulate these interactions by mimicking one of the binding partners, thereby either inhibiting or stabilizing the interaction. nih.govrsc.org This modulation can have significant effects on cellular pathways and is an area of active research for therapeutic development. tandfonline.comtandfonline.com However, at present, there are no specific studies that identify this compound as a modulator of any particular protein-protein interaction.
Investigation of Binding Partners and Their Functional Consequences
The identification of binding partners is a critical step in understanding the mechanism of action of any biologically active molecule. For this compound, there is no available data identifying specific protein or other molecular binding partners. The functional consequences of any potential binding events are therefore also unknown.
The constituent amino acids of this tetrapeptide—methionine, alanine, and lysine—each have well-characterized roles in biological systems. nih.govquora.com Lysine, with its positively charged side chain, is often involved in electrostatic interactions and can be a key residue in protein binding sites. Methionine is a hydrophobic amino acid that can participate in hydrophobic interactions within protein cores. quora.com Alanine is a small, non-polar amino acid that provides structural simplicity. quora.com The combination of these amino acids in the specific sequence Met-Ala-Ala-Lys would confer a unique set of properties to the peptide, but its specific biological targets and activities remain to be elucidated through future research.
Transport and Intracellular Dynamics of L Methionyl L Alanyl L Alanyl L Lysine
Peptide Transporter Systems Specificity for Oligopeptides
The primary mechanism for the absorption of small peptides from the diet occurs in the small intestine, mediated by specialized transporter proteins. wikipedia.orggenecards.org The specificity of these transporters is a critical determinant of which peptides can enter the systemic circulation.
Interaction with Proton-Coupled Oligopeptide Transporters (e.g., SLC15A1)
The Solute Carrier 15 (SLC15) family of proteins, also known as proton-coupled oligopeptide transporters (POTs), are central to the intestinal absorption and renal reabsorption of peptides. guidetopharmacology.orgnih.gov The most well-characterized members of this family are PepT1 (SLC15A1) and PepT2 (SLC15A2). nih.govbrookes.ac.uk These transporters function by coupling the uphill movement of di- and tripeptides across the cell membrane to the favorable influx of protons down an electrochemical gradient. nih.govmdpi.com
PepT1 is a low-affinity, high-capacity transporter predominantly found in the brush border membrane of intestinal epithelial cells. wikipedia.orggenecards.orgnih.gov Its primary role is the uptake of the vast array of di- and tripeptides produced during the digestion of dietary proteins. genecards.orgnih.gov PepT2, in contrast, is a high-affinity, low-capacity transporter expressed in various tissues, including the kidneys, where it is involved in reabsorbing peptides from the glomerular filtrate. nih.govbrookes.ac.uk
A crucial aspect of the SLC15 family's function is their substrate specificity. Extensive research has demonstrated that while they are highly promiscuous in their ability to transport a wide variety of di- and tripeptides, they are generally not capable of transporting tetrapeptides or larger oligopeptides. guidetopharmacology.org This size limitation is a key characteristic of these transporters. Therefore, it is highly unlikely that L-Methionyl-L-alanyl-L-alanyl-L-lysine interacts with or is transported by proton-coupled oligopeptide transporters such as SLC15A1.
| Transporter | Alias(es) | Primary Location(s) | Substrate Size | Driving Force |
| PepT1 | SLC15A1, HPECT1 | Small intestine, Kidney, Bile duct genecards.orgnih.gov | Di- and Tripeptides guidetopharmacology.orgnih.gov | Proton Gradient wikipedia.org |
| PepT2 | SLC15A2 | Kidney, Brain, Lung nih.govbrookes.ac.uk | Di- and Tripeptides brookes.ac.ukmdpi.com | Proton Gradient nih.gov |
Mechanisms of Cellular Uptake and Efflux of this compound
Given the likely inability of PepT1 and PepT2 to transport tetrapeptides, the cellular uptake of this compound, if it occurs, must be mediated by other, less characterized pathways. The mechanisms for tetrapeptide transport across biological membranes are not as well-defined as those for smaller peptides.
Potential, though speculative, mechanisms for the uptake of a tetrapeptide like this compound could involve:
Other, unidentified peptide transporters: It is possible that other, as-yet-unidentified, membrane transporters exist with the capacity to handle larger oligopeptides.
Endocytosis: Cells can internalize substances from the extracellular environment through endocytic pathways, such as pinocytosis. This process is generally less specific than carrier-mediated transport.
Paracellular transport: It is conceivable, though likely limited, that the tetrapeptide could pass through the tight junctions between epithelial cells.
Once inside the cell, peptides can be subject to efflux, a process that actively removes substances from the cytoplasm. Multidrug resistance proteins (MDRs) and other efflux pumps are known to transport a wide range of substrates, including some peptides. nih.gov However, specific information regarding the efflux of this compound is not available. These pumps often utilize ATP hydrolysis to drive the transport of substrates against their concentration gradient. nih.gov
Subcellular Localization and Compartmentalization of this compound
Following its potential entry into the cell, the subcellular destination of this compound would be determined by various factors, including its physicochemical properties and interactions with intracellular components.
Upon entering the cytosol, the primary fate of most absorbed peptides is rapid hydrolysis into their constituent amino acids by intracellular peptidases. These amino acids then join the cell's free amino acid pool and can be used for protein synthesis or other metabolic processes.
Should the tetrapeptide evade immediate hydrolysis, its distribution within the cell is difficult to predict without specific experimental data. The subcellular localization of peptides can be influenced by their sequence and any post-translational modifications. For instance, some peptides are targeted to specific organelles like mitochondria or the nucleus. The subcellular location of the parent protein from which a peptide is derived can sometimes offer clues about the potential localization of the peptide itself. nih.gov
The individual amino acids that constitute the tetrapeptide have distinct transport and metabolic fates. L-lysine transport, for example, is mediated by cationic amino acid transporters (CATs). researchgate.net L-methionine is transported by systems such as the L-type amino acid transporter (LAT1). researchgate.net However, the transport and localization of the intact tetrapeptide would be governed by mechanisms recognizing the peptide as a whole, rather than its individual amino acid components.
Without direct research on this compound, its specific subcellular compartmentalization remains speculative. It is plausible that upon cellular entry, it would primarily reside in the cytosol before being degraded by peptidases.
Structural and Conformational Analysis of L Methionyl L Alanyl L Alanyl L Lysine
Spectroscopic Characterization of Tetrapeptide Conformations in Solution
Spectroscopic techniques are fundamental in elucidating the three-dimensional structures that peptides adopt in solution. These methods provide insights into the secondary structure, conformational dynamics, and local environment of the amino acid residues.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a powerful method for rapidly assessing the secondary structural elements of peptides and proteins in solution. americanpeptidesociety.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. units.it The peptide bonds are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement gives rise to characteristic CD spectra for different secondary structures like α-helices, β-sheets, β-turns, and random coils. americanpeptidesociety.org
For a short, flexible tetrapeptide like L-Methionyl-L-alanyl-L-alanyl-L-lysine, the CD spectrum would likely be dominated by signals corresponding to random coil or disordered conformations. A characteristic feature of a random coil structure is a strong negative band near 198 nm. acs.org However, short peptides can exhibit propensities for specific turn structures. The presence of a β-turn, for instance, might be indicated by a weak positive band around 220-230 nm and a negative band around 200-205 nm. The precise spectrum would be highly dependent on solvent conditions, pH (due to the lysine (B10760008) side chain), and temperature. By analyzing the CD spectrum, researchers can estimate the percentage of the peptide population that adopts a particular conformation under given conditions. americanpeptidesociety.org
Table 1: Typical Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| β-Turn | Weak ~220-230 | ~200-205 |
| Random Coil | ~212 | ~198 |
Data compiled from general knowledge in peptide spectroscopy.
Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution. nih.govnih.govspringernature.com For this compound, a suite of 2D NMR experiments would be necessary to gain a detailed picture of its conformational landscape.
The process begins with the sequence-specific assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using experiments like COSY, TOCSY, and NOESY. acs.org Once assigned, several key NMR parameters are used to derive structural restraints:
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance information between protons that are close to each other (typically < 5 Å). The pattern of short- and medium-range NOEs can reveal secondary structural elements. acs.org
³J-Coupling Constants: The coupling constant between the amide proton (NH) and the α-proton (Hα), denoted as ³J(HNHα), is related to the backbone dihedral angle φ. This helps in defining the backbone conformation. acs.org
Chemical Shifts: The deviation of ¹Hα and ¹³Cα chemical shifts from their random coil values, known as the Chemical Shift Index (CSI), can be used to identify regions with helical or extended strand propensities. springernature.com
For a flexible tetrapeptide, it is unlikely to exist as a single static structure. Instead, it would be represented by an ensemble of interconverting conformers. nih.gov NMR data, particularly from relaxation experiments, can provide information on the timescale of these motions and the relative populations of the different conformational states.
Computational Modeling and Molecular Dynamics Simulations
Computational methods complement experimental techniques by providing an atomistic view of peptide behavior and allowing for the exploration of conformational landscapes that may be difficult to access experimentally. diva-portal.org
Predicting Preferred Backbone Conformations and Side-Chain Orientations
Starting from the primary sequence (Met-Ala-Ala-Lys), computational tools can be used to predict its likely three-dimensional structures. This can be achieved through various methods, including homology modeling (if related structures exist), and more commonly for short peptides, de novo or physics-based approaches. plos.orgoup.com
Energy minimization and conformational search algorithms would be employed to explore the potential energy surface of the tetrapeptide. These methods calculate the potential energy of different atomic arrangements based on a force field, which is a set of parameters describing the physics of bond lengths, angles, torsions, and non-bonded interactions. The goal is to identify low-energy conformations that are likely to be populated in solution. This would involve predicting the preferred backbone dihedral angles (φ, ψ) for each residue and the likely rotameric states of the methionine and lysine side chains.
Analysis of Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. pnas.org An MD simulation of this compound would involve placing the peptide in a simulated box of water molecules and ions, and then solving Newton's equations of motion for every atom in the system over a certain period of time (from nanoseconds to microseconds). escholarship.orgnih.govresearchgate.net
The resulting trajectory provides a detailed movie of the peptide's movements, revealing:
Conformational Flexibility: How different parts of the peptide move and fluctuate over time.
Conformational Landscapes: By plotting the sampled conformations as a function of their energy or key geometric parameters (like dihedral angles), one can visualize the major conformational states and the energy barriers between them.
Solvent Interactions: The simulations explicitly model the interactions between the peptide and surrounding water molecules, which is crucial for understanding its structure and stability.
For this tetrapeptide, MD simulations could reveal transient hydrogen bonds, the flexibility of the N- and C-termini, and the conformational preferences of the methionine and lysine side chains, which are important for potential interactions with other molecules. acs.org
Future Directions and Emerging Research Avenues for L Methionyl L Alanyl L Alanyl L Lysine
Development of Novel Methodologies for Comprehensive Tetrapeptide Profiling
Advancements in peptide analysis offer potential frameworks for studying tetrapeptides like L-Methionyl-L-alanyl-L-alanyl-L-lysine, should it become a compound of interest. Generally, comprehensive tetrapeptide profiling would involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone of modern peptide analysis. These methods allow for the separation, identification, and quantification of peptides in complex biological samples.
Further methodological developments could focus on enhancing the sensitivity and specificity of these techniques for short peptides. This includes the use of novel derivatization agents to improve ionization efficiency and chromatographic separation. Additionally, the development of targeted assays, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), would enable highly specific and quantitative analysis of this particular tetrapeptide in various biological matrices.
Interdisciplinary Approaches Integrating Proteomics, Metabolomics, and Structural Biology
Should future research identify this compound as a biologically relevant molecule, its study would greatly benefit from an interdisciplinary approach. The integration of proteomics, metabolomics, and structural biology would be crucial for a holistic understanding of its function.
Proteomics: would be essential to identify the protein from which this tetrapeptide might be derived through proteolytic cleavage. Understanding the parent protein would provide significant clues about the potential biological context and function of the tetrapeptide.
Metabolomics: could help in identifying the metabolic pathways in which this tetrapeptide might be involved. Changes in the levels of this compound could be correlated with alterations in other metabolites, providing insights into its role in cellular processes.
Structural Biology: techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of the tetrapeptide. This would be fundamental to understanding how it interacts with other molecules, such as receptors or enzymes, to exert its biological effects.
Exploring the Broader Biological Contexts of this compound in Model Systems
The exploration of the biological context of this compound would necessitate the use of model systems. Initial studies would likely be conducted in cell cultures to investigate its effects on cellular processes such as proliferation, differentiation, and signaling.
If in vitro studies suggest a potential function, research could progress to animal models like mice or rats. In these models, the administration of the tetrapeptide would allow for the investigation of its physiological effects in a whole organism. For example, studies in rats have been used to examine the effects of supplementing diets with individual amino acids like L-lysine, which can impact growth and serum amino acid concentrations. nih.gov Similar approaches could be adapted to study the effects of this specific tetrapeptide.
The individual amino acids that constitute this peptide have well-documented biological roles. L-lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and the production of hormones and enzymes. wikipedia.orgdrugbank.comresearchgate.net L-methionine is another essential amino acid that plays a key role in metabolism and as a precursor for other sulfur-containing compounds. L-alanine is a non-essential amino acid involved in glucose metabolism. The specific functions of the tetrapeptide would arise from the unique sequence and conformation of these amino acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
